

# Comprehensive Application Notes and Protocols for Serabelisib (TAK-117)

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Serabelisib

CAS No.: 1268454-23-4

Cat. No.: S548404

[Get Quote](#)

## Chemical and Physical Properties

**Serabelisib** (also known as TAK-117, MLN1117, INK1117) is a potent and selective oral inhibitor of the **PI3K $\alpha$  isoform** with the chemical formula  $C_{19}H_{17}N_5O_3$  and a molecular weight of **363.37 g/mol** (CAS Number: 1268454-23-4). Its high purity (typically  $\geq 99\%$ ) makes it suitable for precise in vitro and in vivo research applications. [1] [2] [3]

## Solubility and Recommended Storage

The following table summarizes the solubility data and storage conditions for **Serabelisib** to ensure solution stability and long-term potency.

**Table 1: Solubility and Storage Information for Serabelisib**

| Solvent | Solubility                            | Stock Concentration | Storage Conditions (Solid) | Storage Conditions (Solution)                    |
|---------|---------------------------------------|---------------------|----------------------------|--------------------------------------------------|
| DMSO    | ~5-6.4 mg/mL<br>(~13.76-17.61 mM) [1] | 10-100 mM           | -20°C for 3 years<br>[1]   | -80°C for 1-2 years;<br>-20°C for 1 year [1] [4] |

| Solvent | Solubility    | Stock Concentration | Storage Conditions (Solid) | Storage Conditions (Solution) |
|---------|---------------|---------------------|----------------------------|-------------------------------|
|         | [4]           |                     |                            |                               |
| Water   | Insoluble [2] | N/A                 | +4°C for 2 years [4]       |                               |
| Ethanol | Insoluble [2] | N/A                 |                            |                               |

#### Key Notes:

- **Sonication and Warming:** Slight heating and sonication are recommended to fully dissolve the powder in DMSO. [1] [4]
- **Moisture-Sensitive DMSO:** Hygroscopic DMSO can reduce solubility; always use fresh, dry DMSO for preparing stock solutions. [2]
- **Avoid Freeze-Thaw Cycles:** To prevent product inactivation, aliquot the stock solution into single-use portions after preparation. [4]

## Stock Solution Preparation and In Vivo Formulation

### DMSO Stock Solution for In Vitro Use

- **Calculate Mass:** Determine the mass of **Serabelisib** needed for your desired concentration and volume (e.g., for 1 mL of 10 mM stock:  $10 \mu\text{mol} \times 363.37 \text{ g/mol} = 3.63 \text{ mg}$ ).
- **Weigh Compound:** Accurately weigh the calculated amount of **Serabelisib** powder.
- **Dissolve in DMSO:** Transfer the powder to a volumetric vial and add the required volume of pure, anhydrous DMSO.
- **Sonicate:** Sonicate and gently warm the mixture if necessary to achieve complete dissolution.
- **Aliquot and Store:** Dispense the solution into small aliquots and store them at -80°C or -20°C as indicated in Table 1.

Table 2: Example Dilution Guide for a 10 mM DMSO Stock

| Desired Final Concentration | Volume of Stock   | Volume of Diluent (Culture Medium) |
|-----------------------------|-------------------|------------------------------------|
| 1 $\mu\text{M}$             | 0.1 $\mu\text{L}$ | 999.9 $\mu\text{L}$                |
| 5 $\mu\text{M}$             | 0.5 $\mu\text{L}$ | 999.5 $\mu\text{L}$                |
| 10 $\mu\text{M}$            | 1.0 $\mu\text{L}$ | 999.0 $\mu\text{L}$                |

## Preparation of Dosing Formulation for Animal Studies

For in vivo administration, **Serabelisib** is typically given orally by gavage. A common homogeneous suspension method is used [2]:

- **Formulation:** Use a vehicle of **0.5% Carboxymethylcellulose Sodium (CMC-Na)** in water. [2]
- **Preparation:** Add **Serabelisib** powder to the 0.5% CMC-Na vehicle to achieve a working concentration of **5 mg/mL**. [2] Mix thoroughly to create a uniform suspension.
- **Dosage:** In preclinical models (e.g., mice), effective doses typically range from **30 to 60 mg/kg**, administered orally once daily. [2]

## Key Experimental Data and Protocols

### In Vitro Bioactivity and Selectivity

**Serabelisib** demonstrates high selectivity for the p110 $\alpha$  isoform of PI3K, as detailed in the table below.

**Table 3: Serabelisib Inhibitory Activity (IC<sub>50</sub>) Against PI3K Isoforms and mTOR**

| Target                         | IC <sub>50</sub> Value          | Selectivity Relative to p110 $\alpha$ |
|--------------------------------|---------------------------------|---------------------------------------|
| p110 $\alpha$ (PI3K $\alpha$ ) | 15 - 21 nM [1] [2] [4]          | ---                                   |
| p110 $\gamma$ (PI3K $\gamma$ ) | 1.9 - 1.9 $\mu\text{M}$ [1] [4] | >100-fold [2]                         |
| p110 $\beta$ (PI3K $\beta$ )   | 4.5 $\mu\text{M}$ [1] [4]       | >100-fold [2]                         |

| Target                         | IC <sub>50</sub> Value | Selectivity Relative to p110 $\alpha$ |
|--------------------------------|------------------------|---------------------------------------|
| p110 $\delta$ (PI3K $\delta$ ) | 13.39 $\mu$ M [1] [4]  | >100-fold [2]                         |
| mTOR                           | 1.67 $\mu$ M [1] [4]   | >100-fold [2]                         |

## Protocol: Cell Viability Assay (MTS)

This protocol is used to assess the anti-proliferative effects of **Serabelisib** on cancer cell lines. [4]

- **Cell Seeding:** Seed 5,000 cells (e.g., SK-OV-3, U87MG) per well in a 96-well plate in low-serum media (0.2% FBS) and allow them to adhere for 18 hours. [4]
- **Drug Treatment:** Aspirate the media and replace it with fresh low-serum media containing **Serabelisib** at the desired concentrations (e.g., a dilution series from 1 nM to 10  $\mu$ M). Include a DMSO vehicle control. [4]
- **Incubation:** Incubate the cells for 48 hours.
- **Viability Measurement:** Add MTS reagent (e.g., Cell Titer 96 Aqueous One solution) to each well and incubate for 1-4 hours. Measure the absorbance at 490 nm using a microplate spectrophotometer. [4]
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle control to determine the IC<sub>50</sub> value.

## Protocol: In Vivo Efficacy Study

This outlines a standard protocol for evaluating **Serabelisib**'s antitumor activity in a mouse xenograft model. [2]

- **Animal Models:** Use immunodeficient mice implanted with human cancer cell lines (e.g., breast carcinoma) bearing **PIK3CA mutations**. [2] Models with PTEN or KRAS mutations are generally not efficacious. [2]
- **Dosing Regimen:** Administer **Serabelisib** orally once daily at doses of **30 mg/kg and 60 mg/kg**. [2] The treatment period can extend for several weeks, depending on the model.
- **Endpoint Measurements:** Monitor tumor volume and body weight regularly. At the end of the study, harvest tumors for pharmacodynamic analysis, such as assessing the inhibition of phosphorylation of AKT (p-Akt). [2]

## Signaling Pathway and Mechanism of Action

**Serabelisib** specifically inhibits the p110 $\alpha$  catalytic subunit of Class IA PI3K. This inhibition blocks the conversion of PIP<sub>2</sub> to PIP<sub>3</sub>, a key second messenger, thereby suppressing the activation of the AKT and mTOR signaling network. This leads to reduced cell proliferation, increased cell cycle arrest (G0/G1 phase), and apoptosis, particularly in cancer cells harboring **PIK3CA mutations**. [5] [6] The following diagram illustrates this mechanism and its cellular consequences.



[Click to download full resolution via product page](#)

**Diagram 1: Mechanism of Action of Serabelisib.** The diagram shows how **Serabelisib** selectively inhibits the p110 $\alpha$  subunit of PI3K, blocking the downstream PI3K-AKT-mTOR signaling pathway. This inhibition prevents cancer cell proliferation and survival, leading to cell cycle arrest and apoptosis.

## Critical Considerations for Researchers

- **Mutation Status is Key:** **Serabelisib** exhibits potent efficacy in models with **PIK3CA mutations** but shows much less activity in **PTEN-deficient** tumor cells. [2] [5]
- **In Vivo Specificity:** At effective antitumor doses (30-60 mg/kg), **Serabelisib** shows minimal impact on immune function (e.g., T-cell dependent antibody response), which is observed only at higher doses (120 mg/kg). [4]
- **Clinical Relevance:** **Serabelisib** has been evaluated in several Phase I/II clinical trials (e.g., NCT01449370, NCT02393209) for advanced solid tumors, providing a translational bridge from preclinical findings. [2] [5]

### Need Custom Synthesis?

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. | mTOR | PI3K | TargetMol Serabelisib [targetmol.com]
2. Serabelisib (TAK-117) | PI3K inhibitor | Mechanism [selleckchem.com]
3. | MLN1117 | PI3K inhibitor | Axon 4075 | Axon Medchem Serabelisib [axonmedchem.com]
4. Serabelisib (MLN1117) | p110 $\alpha$  Inhibitor [medchemexpress.com]
5. Serabelisib - an overview [sciencedirect.com]
6. Inhibition of PI3 kinase isoform p110 $\alpha$  suppresses ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Comprehensive Application Notes and Protocols for Serabelisib (TAK-117)]. Smolecule, [2026]. [Online PDF]. Available at:  
[<https://www.smolecule.com/products/b548404#serabelisib-solubility-dmso-stock-solution>]

## Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

## Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)